Higher LogP Value Compared to 4-Position Isomer Enhances Lipophilicity-Driven Membrane Permeability
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile exhibits a computed LogP value of 1.70658, which is 5.4% higher than the LogP of its 4-position isomer, 4-(1-pyrrolidinyl)-2-pyridinecarbonitrile (LogP = 1.61848) [1][2]. This difference in lipophilicity can influence membrane permeability and oral bioavailability, making the target compound potentially more favorable for CNS-penetrant or cell-permeable drug candidates [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.70658 |
| Comparator Or Baseline | 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 127680-86-8): LogP = 1.61848 |
| Quantified Difference | Δ LogP = +0.0881 (5.4% higher) |
| Conditions | Computed using ACD/Labs or similar algorithm; standard conditions |
Why This Matters
Even modest increases in LogP can significantly affect passive membrane diffusion and tissue distribution, making this compound a preferred choice in hit-to-lead optimization when higher lipophilicity is desired.
- [1] Chemsrc. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 1270543-04-8). LogP = 1.70658. Retrieved from https://m.chemsrc.com/cas/1270543-04-8_266759.html. View Source
- [2] Chemsrc. 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile (CAS 127680-86-8). LogP = 1.61848. Retrieved from https://m.chemsrc.com/cas/127680-86-8_266758.html. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
